4-[(2-Hydroxy-5-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one
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Overview
Description
4-[(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)(2-HYDROXY-5-METHOXYPHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-OL is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 4-[(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)(2-HYDROXY-5-METHOXYPHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-OL typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of hydrazine hydrate with ethyl acetoacetate to form the pyrazole ring, followed by further functionalization with appropriate aldehydes and other reagents . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific functional groups present.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides
Scientific Research Applications
4-[(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)(2-HYDROXY-5-METHOXYPHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-OL has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)(2-HYDROXY-5-METHOXYPHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity to enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar compounds to 4-[(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)(2-HYDROXY-5-METHOXYPHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-OL include other pyrazole derivatives such as:
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Diethyl [(Substituted Phenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phosphonates: Exhibiting significant antimicrobial activities. The uniqueness of 4-[(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)(2-HYDROXY-5-METHOXYPHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-OL lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18N4O4 |
---|---|
Molecular Weight |
330.34 g/mol |
IUPAC Name |
4-[(2-hydroxy-5-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C16H18N4O4/c1-7-12(15(22)19-17-7)14(13-8(2)18-20-16(13)23)10-6-9(24-3)4-5-11(10)21/h4-6,14,21H,1-3H3,(H2,17,19,22)(H2,18,20,23) |
InChI Key |
YOLPQFZZXISODE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=C(C=CC(=C2)OC)O)C3=C(NNC3=O)C |
Origin of Product |
United States |
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